Adenosine, N-(3-hydroxycyclopentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N-(3-hydroxycyclopentyl)- is a synthetic analogue of adenosine, a naturally occurring nucleoside. This compound is known for its potential therapeutic applications, particularly in the regulation of immune and inflammatory responses . It is structurally characterized by the presence of a hydroxycyclopentyl group attached to the adenosine molecule, which imparts unique biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-(3-hydroxycyclopentyl)- typically involves the modification of adenosine through a series of chemical reactions. One common method involves the reaction of adenosine with a cyclopentyl derivative under specific conditions to introduce the hydroxycyclopentyl group . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-(3-hydroxycyclopentyl)- undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, triethylamine, and methylene chloride . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Adenosine, N-(3-hydroxycyclopentyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Adenosine, N-(3-hydroxycyclopentyl)- involves its interaction with adenosine receptors, particularly A1 and A2 receptors . By binding to these receptors, the compound can modulate various physiological processes, including the inhibition of tumor necrosis factor-alpha (TNF-alpha) production . This interaction leads to the regulation of immune and inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, known for its role in cellular energy transfer and signaling.
MDL201112: A synthetic analogue with similar inhibitory effects on TNF-alpha production.
GR 79236X: Another adenosine receptor agonist with comparable biological activities.
Uniqueness
Adenosine, N-(3-hydroxycyclopentyl)- is unique due to its specific structural modification, which enhances its stability and biological activity compared to its parent compound and other analogues . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
124600-53-9 |
---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7?,8?,9-,11-,12-,15-/m1/s1 |
InChI Key |
GYWXTRVEUURNEW-COPUYWOFSA-N |
Isomeric SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.